nimbidin
Description
Contextualization within Azadirachta indica Phytochemistry
The Azadirachta indica (neem) tree is a veritable reservoir of complex phytochemicals, with over 300 distinct compounds identified. researchgate.net These compounds are predominantly classified as terpenoids and limonoids, which are responsible for the plant's wide-ranging biological activities. nih.govnih.gov Nimbidin is a principal component found in neem seed oil and is considered a major bitter principle of the plant. nih.govinterscience.org.ukpharmacognosyjournal.com
This compound does not exist in isolation within the plant. It is part of an intricate mixture of related compounds. researchgate.net The phytochemistry of Azadirachta indica includes a host of other significant tetranortriterpenoids and limonoids such as nimbin (B191973), azadirachtin (B1665905), salannin (B1681390), gedunin, nimbolide (B1678885), and azadiradione. nih.govresearchgate.netresearchgate.netbhu.ac.innih.gov this compound, along with nimbin and nimbiene, is considered one of the three major active components of the tree. ijpsr.comijpsr.com The co-occurrence of these structurally related compounds contributes to the synergistic and multifaceted effects attributed to neem extracts. researchgate.net The study of this compound, therefore, is intrinsically linked to understanding the broader chemical profile of the neem tree. ijarsct.co.in
Historical Perspective on Traditional Knowledge and Modern Scientific Inquiry
For millennia, various parts of the Azadirachta indica tree have been a cornerstone of traditional medicine systems, particularly Ayurveda in India. bhu.ac.inwikipedia.orgresearchgate.net Known in Sanskrit as "Arista," meaning "reliever of sickness," its leaves, bark, seeds, and oils were used to address a multitude of health issues. researchgate.netbhu.ac.in Traditional applications included treatments for skin diseases, inflammation, fever, and digestive problems. pharmacognosyjournal.comwisdomlib.orgijcrt.org
This long history of traditional use has served as a crucial guide for modern scientific research. researchgate.net Intrigued by its folkloric reputation, scientists began to systematically investigate the chemical constituents of neem to validate these ancient practices. This line of inquiry led to the isolation of this compound and other active compounds. wikipedia.orgjetir.org Early pharmacological studies in the mid to late 20th century began to explore the specific effects of isolated this compound, confirming activities such as anti-inflammatory, anti-ulcer, and hypoglycemic properties that were alluded to in traditional texts. ijcrt.orgthieme-connect.comnih.gov Modern research continues to build on this foundation, employing advanced analytical techniques to elucidate the mechanisms behind the therapeutic effects observed for centuries. researchgate.netwisdomlib.org
Classification and Structural Class of this compound (e.g., Tetranortriterpenoid Limonoid)
Chemically, this compound is classified as a tetranortriterpenoid. researchgate.net Triterpenoids are a large and diverse class of naturally occurring organic compounds derived from a 30-carbon precursor. The "tetra-nor" prefix indicates that the basic skeleton has lost four carbon atoms, resulting in a 26-carbon structure. wikipedia.org
Furthermore, this compound belongs to the limonoid subgroup of tetranortriterpenoids. nih.govnih.govfrontiersin.org Limonoids are highly oxygenated and modified triterpenes characterized by the presence of a furan (B31954) ring, typically a furan-3-yl substituent. nih.govnih.gov this compound itself is not a single molecule but rather a mixture of related tetranortriterpenes. researchgate.netunblog.fr This chemical classification is shared by many of the most active compounds found in the Meliaceae family, to which Azadirachta indica belongs, including azadirachtin and nimbin. nih.govwikipedia.orgwikipedia.orgnih.gov The complex tetranortriterpenoid structure of this compound is fundamental to its significant biological activities. researchgate.net
Detailed Research Findings
Scientific investigations have attributed a variety of pharmacological actions to this compound. These findings from experimental models are summarized below.
| Pharmacological Activity | Key Research Findings | Supporting Citations |
|---|---|---|
| Anti-inflammatory | This compound has demonstrated potent anti-inflammatory properties. It significantly reduces acute paw edema in rats. thieme-connect.com Research shows it suppresses the functions of macrophages and neutrophils, which are key cells in the inflammatory response. nih.govresearchgate.netunblog.fr It inhibits the migration of macrophages and their phagocytic activity. researchgate.net It also reduces the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). researchgate.netunblog.fr | nih.govpharmacognosyjournal.comresearchgate.netijcrt.orgthieme-connect.comunblog.fr |
| Anti-arthritic | In experimental models, this compound has shown significant anti-arthritic actions. researchgate.netthieme-connect.com It was found to effectively suppress formalin-induced arthritis in rats. thieme-connect.com Its anti-inflammatory mechanism is considered relevant to its anti-arthritic effects. researchgate.net | interscience.org.ukpharmacognosyjournal.comresearchgate.netthieme-connect.com |
| Hypoglycemic | This compound is one of the active components in neem reported to contribute to its hypoglycemic (blood glucose lowering) effect. nih.govresearchgate.net Studies in fasting rabbits showed that this compound produced a significant hypoglycemic effect. pharmacognosyjournal.comresearchgate.netphytojournal.com This activity has been noted in both normal and alloxan-induced diabetic animal models. researchgate.netkoreascience.kr | interscience.org.ukpharmacognosyjournal.comnih.govresearchgate.netphytojournal.com |
| Anti-ulcer | The compound possesses anti-gastric ulcer activity. interscience.org.ukpharmacognosyjournal.comnih.gov Studies have shown it can block gastric lesions induced by various means in animal models. researchgate.netnih.govresearchgate.net this compound is believed to exert this effect by reducing the secretion of gastric acid. nih.govresearchgate.net | interscience.org.ukpharmacognosyjournal.comwisdomlib.orgnih.govresearchgate.net |
| Spermicidal | In vitro studies have demonstrated that this compound has spermicidal properties. interscience.org.ukpharmacognosyjournal.comphytojournal.com Research on NIM-76, a fraction of neem oil rich in this compound, confirmed its ability to immobilize sperm in a dose-dependent manner. phytojournal.com Aqueous extracts of neem leaves, containing this compound and other compounds, have also been shown to be potent spermicides. researchgate.netnih.gov | interscience.org.ukpharmacognosyjournal.comphytojournal.comnih.gov |
| Antibacterial & Antifungal | This compound is recognized for its antibacterial and antifungal properties. interscience.org.ukpharmacognosyjournal.comcivicgov4.comdc.gov It contributes to the antimicrobial activity of neem extracts against various pathogens. researchgate.net | interscience.org.ukpharmacognosyjournal.comresearchgate.netcivicgov4.comdc.gov |
| Diuretic | Pharmacological investigations revealed that this compound possesses moderate diuretic activity in rodents. wisdomlib.orgresearchgate.netnih.govpharmacognosyjournal.com One study noted a 48% increase in urinary excretion at a specific dose. wisdomlib.org | wisdomlib.orgresearchgate.netnih.govpharmacognosyjournal.com |
Properties
CAS No. |
1407-80-3 |
|---|---|
Molecular Formula |
C10H18O3 |
Synonyms |
nimbidin |
Origin of Product |
United States |
Isolation and Purification Methodologies of Nimbidin for Research
Extraction Techniques from Plant Material
The initial step in isolating nimbidin involves its extraction from various parts of the neem plant, most commonly the seeds, leaves, and bark. entomoljournal.comjetir.org The choice of extraction method significantly influences the yield and purity of the resulting crude extract. Both conventional and modern techniques are utilized, each with specific advantages in terms of efficiency, solvent consumption, and extraction time.
Solvent Extraction: This conventional method remains widely used for obtaining this compound and other limonoids. entomoljournal.com It involves macerating the plant material in a suitable organic solvent. The selection of the solvent is crucial and is based on the polarity of the target compound. Ethanol (B145695) and methanol (B129727) are frequently used due to their effectiveness in extracting a broad range of bioactive compounds from neem leaves. entomoljournal.comjetir.org In one study, ethanol extraction demonstrated a superior phytochemical profile compared to water extraction. jetir.org For neem oil, a common starting material, a preliminary defatting step using a non-polar solvent like hexane (B92381) is often performed. dss.go.thnih.gov This is followed by extraction with a more polar solvent to isolate the limonoids. google.com Soxhlet extraction, a type of continuous solvent extraction, has also been employed using solvents like 96% ethanol over several hours to process neem leaf powder. entomoljournal.com
Microwave-Assisted Extraction (MAE): MAE is a modern technique that utilizes microwave energy to heat the solvent and plant material, accelerating the extraction process. nih.govmdpi.com This method offers significant advantages, including reduced extraction time, lower solvent consumption, and potentially higher extraction rates compared to traditional methods. nih.govnih.gov For instance, MAE has been successfully used to extract limonoids from neem leaves, with studies optimizing parameters like microwave power, solid-to-liquid ratio, and extraction time to maximize yield. nih.govmdpi.comdntb.gov.ua In one optimized protocol for the related limonoid nimbolide (B1678885), the ideal conditions were found to be a microwave power of 280 W for 22 minutes with a solid/liquid ratio of 1:16 g/mL, using ethanol as the solvent. mdpi.comnih.gov The efficiency of MAE is attributed to the rapid heating of the intracellular water, which leads to cell rupture and enhanced release of bioactive compounds. researchgate.net
Ultrasound-Assisted Extraction (UAE): Also known as sonication, UAE employs high-frequency sound waves to create cavitation bubbles in the solvent. ijariit.com The collapse of these bubbles near the plant material generates microjets that disrupt cell walls, enhancing solvent penetration and mass transfer. ijariit.com This technique is recognized for being energy-efficient and time-saving. researchgate.net Research has shown that applying ultrasound can significantly reduce the processing time for neem oil extraction from 18 hours to just 6 hours. ijariit.com The mechanism involves improved swelling and hydration of plant cell walls, which increases pore size and facilitates the diffusion of target compounds into the solvent. ijariit.com
Table 1: Comparison of Extraction Techniques for Neem Limonoids This table is interactive. You can sort and filter the data by clicking on the headers.
| Technique | Typical Solvents | Key Parameters | Reported Advantages & Findings | Reference(s) |
|---|---|---|---|---|
| Solvent Extraction (Maceration/Soxhlet) | Ethanol, Methanol, Hexane, Ethyl Acetate | Time (hours to days), Temperature (room to boiling point) | Ethanol showed better phytochemical results than water for leaf extracts. Soxhlet with 96% ethanol is effective for leaves. | jetir.org, entomoljournal.com |
| Microwave-Assisted Extraction (MAE) | Ethanol, Dichloromethane | Microwave Power (W), Time (min), Solid/Liquid Ratio (g/mL) | Faster than conventional methods (e.g., 22 min). Optimized conditions yield higher recovery of limonoids. | nih.gov, mdpi.com, nih.gov |
| Ultrasound-Assisted Extraction (UAE) | Hexane, Isopropanol, Acetone | Time (min), pH, Amplitude (%) | Significantly reduces extraction time (e.g., from 18 to 6 hours). Enhances mass transfer by cell wall disruption. | ijariit.com, researchgate.net |
Chromatographic Separation Methods
Following extraction, the crude extract contains a mixture of various compounds. Chromatographic techniques are essential to separate this compound from other related limonoids like nimbin (B191973), salannin (B1681390), and nimbolide, as well as other phytochemicals. ijpsr.comijret.org
Thin Layer Chromatography (TLC): TLC is a fundamental and rapid analytical technique used for the qualitative analysis of neem extracts. ijret.orgamazonaws.com It helps in identifying the presence of this compound by comparing the Retention factor (Rƒ) value of a spot with that of a known standard. ijret.org The method involves spotting the extract onto a plate coated with a stationary phase, typically silica (B1680970) gel G. amazonaws.comiijls.com The plate is then developed in a chamber containing a mobile phase, which is a specific solvent system. amazonaws.com For instance, a mobile phase of butanol-acetic acid-water (4:1:1 v/v) has been used for methanolic extracts of neem. iijls.com Different compounds migrate at different rates, resulting in their separation, and the spots are visualized, often under UV light. ijret.orgresearchgate.net
Column Chromatography: For preparative scale separation and purification, column chromatography is the method of choice. jetir.orgijrti.orgresearchgate.net This technique involves packing a glass column with a stationary phase, such as silica gel. jetir.orgyoutube.com The crude extract is loaded onto the top of the column, and a solvent or a gradient of solvents (mobile phase) is passed through it. ijrti.orgyoutube.com Compounds are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase. In one study, a methanolic extract of neem was subjected to column chromatography using silica gel, and the fractions were eluted with solvents of increasing polarity, such as chloroform (B151607), ethanol, and methanol. ijrti.org The collected fractions are then analyzed (e.g., by TLC) to identify those containing the purified this compound. humanjournals.com
Preparative Thin-Layer Chromatography (PTLC): PTLC is an extension of analytical TLC used to isolate larger quantities of a compound for further analysis or research. nih.govmdpi.com After developing the plate, the band corresponding to the target compound (e.g., this compound) is scraped off the plate, and the compound is then eluted from the silica gel with a suitable solvent. mdpi.com This method was effectively used to purify the limonoid nimbolide from a crude extract, where a nimbolide-enriched fraction was obtained using a silica gel plate and an ethyl acetate/hexane (4:6) solvent system as the eluent. nih.govmdpi.com Repeated purification by PTLC can yield compounds with high purity (over 98%). mdpi.comnih.gov
High-Performance Liquid Chromatography (HPLC) for Isolation, Confirmation, and Quantification in Research
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique indispensable for the final confirmation, quantification, and, in some cases, isolation of this compound. shimadzu.comjetir.org It offers high resolution, sensitivity, and reproducibility.
Isolation and Confirmation: HPLC is used as a confirmatory test to verify the presence and purity of this compound in fractions obtained from column chromatography. jetir.org The identity of the compound is confirmed by comparing its retention time with that of a pure commercial standard. researchgate.net A typical HPLC system for this compound analysis employs a reversed-phase column, such as a C18 column. dss.go.thresearchgate.net
Quantification: For quantitative analysis, a calibration curve is prepared using standard solutions of known concentrations. shimadzu.comresearchgate.net The concentration of this compound in a sample is then determined by measuring the peak area in its chromatogram. researchgate.net Various studies have developed and validated robust HPLC methods for the simultaneous determination of this compound and other limonoids like azadirachtin (B1665905) and salannin in neem oil. shimadzu.comdss.go.thresearchgate.net The mobile phase often consists of a mixture of acetonitrile (B52724) and water, pumped at a specific flow rate (e.g., 1.0 mL/min). shimadzu.comdss.go.th Detection is commonly carried out using a UV or photodiode array (PDA) detector at a wavelength where the limonoids exhibit strong absorbance, such as 215 nm. shimadzu.com The limit of quantification for nimbin, a closely related compound, has been reported to be as low as 0.2 ppm. shimadzu.com
Biosynthetic Pathways and Metabolic Studies of Nimbidin
Elucidation of Precursor Synthesis and Enzymatic Steps in Azadirachta indica
The biosynthesis of nimbidin originates from the ubiquitous isoprenoid pathway, which generates the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). nih.govfrontiersin.org In higher plants, these precursors are primarily synthesized via the mevalonate (B85504) (MVA) pathway in the cytosol, which is the established route for triterpenoid (B12794562) synthesis. researchgate.netnih.gov Stable isotope labeling studies have confirmed that the MVA pathway is the exclusive contributor of isoprene (B109036) units for limonoid biosynthesis in neem. nih.gov
The key steps leading to the formation of the core triterpenoid structure and its subsequent modification into C-seco-limonoids like this compound are as follows:
Squalene (B77637) Formation: IPP and DMAPP are sequentially condensed to form farnesyl diphosphate (B83284) (FPP), and two molecules of FPP are then joined head-to-head by the enzyme squalene synthase (SQS) to produce the 30-carbon linear hydrocarbon, squalene. nih.govfrontiersin.org
Epoxidation and Cyclization: Squalene undergoes epoxidation by squalene epoxidase (SQLE) to form 2,3-oxidosqualene (B107256). nih.govfrontiersin.org This molecule is a critical branching point. The enzyme oxidosqualene cyclase (OSC) catalyzes the cyclization of 2,3-oxidosqualene into the tetracyclic triterpenoid scaffold. nih.govfrontiersin.org In neem, this cyclization is believed to produce tirucallol, which is considered a potential precursor for the biosynthesis of complex limonoids. nih.govfrontiersin.org
Limonoid Backbone Formation: Following the initial cyclization, the precursor undergoes a series of modifications. This includes the loss of four carbon atoms from the side chain and the subsequent cyclization of the remaining atoms to form a characteristic furan (B31954) ring, a hallmark of limonoids. nih.govfrontiersin.org This process leads to the formation of early limonoids such as azadirone (B14700930) and azadiradione. nih.govfrontiersin.org
C-Ring Seco-Limonoid Generation: The defining step in the formation of this compound is the oxidative cleavage of the C-ring of the limonoid backbone. nih.govfrontiersin.org This ring-opening process, catalyzed by enzymes likely belonging to the cytochrome P450 (CYP) family, transforms the initial limonoid structure into C-seco-limonoids, a class that includes nimbin (B191973) and the related compound salannin (B1681390). nih.govfrontiersin.orgnih.gov
While the overarching pathway is understood, the specific enzymes catalyzing many of the late-stage oxidative modifications remain under investigation. nih.govnih.gov
Genomic and Transcriptomic Approaches in this compound Biosynthesis Research
The advent of next-generation sequencing has revolutionized the study of complex biosynthetic pathways in non-model organisms like A. indica. nih.govresearchgate.net Genomic and transcriptomic approaches provide powerful tools to identify and characterize the genes responsible for producing this compound and other limonoids. nih.govfrontiersin.org
By sequencing the neem genome and the transcriptomes (the complete set of RNA transcripts) of different tissues—such as leaves, fruits, and seeds—researchers can pinpoint candidate genes involved in specific biosynthetic steps. nih.govnih.gov This is often achieved through comparative analysis; for instance, tissues that accumulate high levels of nimbin are expected to show higher expression of the genes encoding the enzymes for its synthesis. nih.gov
Key findings from these "omics" studies include:
Genome Sequencing: The sequencing and assembly of the A. indica genome have provided a foundational resource for gene discovery. nih.govresearchgate.net It has enabled the identification of large gene families, such as cytochrome P450s (CYPs) and transferases, which are known to be involved in the secondary modification steps of terpenoid biosynthesis. nih.gov
Transcriptome Analysis: RNA-sequencing (RNA-seq) of various neem tissues has revealed differentially expressed genes correlated with limonoid production. nih.govnih.gov For example, studies have identified specific unigenes encoding enzymes like oxidosqualene cyclase (OSC) and numerous CYP candidates that are putatively involved in the later, oxidative steps of the pathway. nih.govfrontiersin.orgnih.gov
Co-expression Analysis: Advanced bioinformatic techniques, such as Weighted Correlation Network Analysis (WGCNA), have been used to analyze gene expression and metabolite data together. nih.govresearchgate.net This helps to build gene co-expression networks and identify clusters of genes that are likely to function together in a specific pathway, such as the one leading to C-seco-limonoids. nih.govresearchgate.net
These approaches have been instrumental in moving beyond a hypothetical pathway and toward identifying the specific genetic machinery A. indica uses to create its diverse limonoids. nih.govfrontiersin.org
Metabolomic Profiling for Related Compounds and Intermediates
Metabolomics, the large-scale study of small molecules or metabolites within a biological system, is a critical component in understanding the this compound biosynthetic pathway. nih.govnih.gov By employing advanced analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS), scientists can simultaneously detect and quantify a wide array of compounds in plant extracts. nih.govnih.govnih.gov
In the context of this compound research, metabolomic profiling serves several key purposes:
Pathway Validation: By analyzing the metabolite profiles of different neem tissues (e.g., leaf, fruit, kernel), researchers can confirm the presence and relative abundance of this compound, its precursors (like azadirone), and related C-seco-limonoids (like salannin). nih.govnih.gov This information can be correlated with transcriptomic data to help validate the function of candidate genes. nih.gov For instance, high expression of a particular CYP gene in a tissue rich in nimbin strongly suggests that the enzyme is involved in its synthesis.
Intermediate Discovery: Untargeted metabolomic analysis can lead to the discovery of previously unknown intermediates in the biosynthetic pathway. nih.govmdpi.com Identifying these transient compounds provides a more detailed map of the enzymatic steps from the initial triterpene scaffold to the final product.
Comparative Analysis: Metabolomic studies have shown that the concentration and type of limonoids vary significantly between different plant tissues and developmental stages. nih.govnih.gov Research has demonstrated that while nimbin is detectable in leaves, its accumulation is substantially higher in the fruit. nih.gov This differential accumulation provides a natural experimental system for identifying the key genetic and biochemical factors controlling its production.
The table below summarizes representative findings from a study analyzing tetranortriterpenoid content in various A. indica tissues, illustrating the power of metabolomic profiling.
| Compound | Leaf | Fruit Stage 1 (FS1) | Fruit Stage 2 (FS2) | Fruit Stage 3 (FS3) |
| Nimbin | Low | High | High | Very High |
| Salannin | Not Detected | Moderate | High | Very High |
| Azadirachtin (B1665905) | Not Detected | Low | Moderate | High |
| This table is a simplified representation of data patterns observed in phytochemical analyses, such as those described in studies on A. indica metabolites. nih.gov It shows the relative distribution of key limonoids, highlighting that fruit tissues, particularly later stages, are the primary sites of accumulation for C-seco-limonoids. |
Through the integrated use of metabolomics with genomics and transcriptomics, a comprehensive picture of this compound biosynthesis is emerging, paving the way for potential metabolic engineering to enhance the production of this valuable compound. nih.govfrontiersin.org
Structural Elucidation and Structure Activity Relationship Sar Studies of Nimbidin
Spectroscopic Analysis for Structural Determination in Research
The precise molecular structure of nimbidin and related limonoids is established through a combination of modern spectroscopic techniques. Each method provides unique pieces of information that, when combined, allow for an unambiguous structural assignment.
Nuclear Magnetic Resonance (NMR) NMR spectroscopy is the most powerful tool for elucidating the detailed carbon skeleton and stereochemistry of complex organic molecules. For a compound like this compound, both ¹H and ¹³C NMR, along with two-dimensional experiments (like COSY, HSQC, and HMBC), are essential. While a complete published spectrum for this compound is not readily available, analysis of its known structure and data from closely related limonoids like nimbin (B191973) and nimbolide (B1678885) allows for the prediction of its key spectral features. ajchem-b.commdpi.com
Expected signals would confirm the presence of characteristic functional groups: the β-substituted furan (B31954) ring protons typically appear as multiplets in the downfield region (δ 6.3-7.4 ppm). ajchem-b.com Signals for vinyl protons in enone systems and protons adjacent to oxygen atoms would also be present at distinct chemical shifts. The various methyl groups (singlets) and the complex overlapping signals of the steroidal backbone (multiplets) would form the upfield region of the ¹H spectrum. In the ¹³C spectrum, carbonyl carbons from the ester and ketone groups would resonate at low field (δ > 160 ppm), while the furan and alkene carbons would also be clearly identifiable. ajchem-b.commdpi.com
| Structural Moiety | Technique | Expected Chemical Shift (ppm) | Notes |
|---|---|---|---|
| Furan Ring Protons (H-21, H-22, H-23) | ¹H NMR | ~6.3 - 7.4 | Characteristic signals for the β-substituted furan ring. ajchem-b.com |
| Enone Protons (e.g., in Ring A) | ¹H NMR | ~5.8 - 7.0 | Vinylic protons showing doublet splitting. |
| Methyl Ester (-COOCH₃) | ¹H NMR | ~3.7 | A sharp singlet integrating to three protons. |
| Carbonyl Carbons (Ketone/Ester) | ¹³C NMR | >160 | Includes carbons from the methyl ester and ketone functionalities. mdpi.com |
| Furan Ring Carbons (C-20, C-21, C-22, C-23) | ¹³C NMR | ~110 - 145 | Four distinct signals defining the furan ring system. ajchem-b.com |
Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. ajol.info In an FT-IR spectrum of this compound, characteristic absorption bands would confirm its key chemical features. Analysis of general neem extracts often shows strong peaks corresponding to the functional groups found in its constituent limonoids. researchgate.net
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |
|---|---|---|
| C=O (Ester) | 1750 - 1735 | Stretching |
| C=O (Ketone) | 1725 - 1705 | Stretching |
| C=C (Alkene) | 1680 - 1620 | Stretching |
| C-O (Ether/Ester) | 1300 - 1000 | Stretching |
| C-H (Alkyl) | 3000 - 2850 | Stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about conjugated systems within a molecule. This compound contains chromophores, such as enone systems, which absorb light in the UV region. The spectrum of neem extracts typically shows absorption maxima related to these electronic transitions, helping to confirm the presence of such conjugated systems in the isolated compounds. researchgate.netijarse.com
High-Resolution Mass Spectrometry (HRMS) HRMS is a critical technique used to determine the precise molecular weight of a compound, which in turn allows for the calculation of its exact molecular formula. nih.govnih.gov This method provides a high degree of certainty regarding the elemental composition of the molecule, which is essential for confirming the identity of a complex natural product like this compound. Mass spectrometric analysis of neem extracts clearly distinguishes between different limonoids based on their unique mass-to-charge ratios. researchgate.net For this compound (C₃₀H₃₆O₉), HRMS would be used to confirm the corresponding exact mass.
Chemical Modification and Derivatization Strategies for this compound
To investigate the structure-activity relationships of complex natural products, medicinal chemists employ strategies of chemical modification and derivatization. elsevierpure.com While specific derivatization studies focusing solely on this compound are not extensively documented, research on the closely related and structurally similar limonoid, nimbolide, provides a clear example of the strategies used.
In one such study, nimbolide was used as a lead compound to design and synthesize a series of amide derivatives to enhance its anticancer activity. nih.gov The α,β-unsaturated lactone moiety within the nimbolide structure was identified as a reactive site for modification. The synthetic strategy involved opening this lactone ring to form a carboxylic acid, which was then coupled with various amines to generate a library of novel amide derivatives. This approach allows researchers to systematically alter specific parts of the molecule—in this case, by introducing different substituents on the amide nitrogen—and then evaluate how these changes affect biological potency and selectivity. nih.gov Such strategies are fundamental to converting a natural product hit into a viable drug lead.
Correlation of Structural Motifs with Biological Activities
Structure-activity relationship (SAR) studies aim to identify the specific parts of a molecule, or pharmacophores, that are responsible for its biological effects. researchgate.net For limonoids like this compound, several structural motifs are considered crucial for their activities, which include anti-inflammatory, antibacterial, and antifungal properties. ias.ac.ininterscience.org.uk
The Furan Ring: The β-substituted furan ring, attached at C-17, is a hallmark of most limonoids and is widely considered essential for many of their biological activities. Studies on various limonoids suggest that the integrity of this ring is critical for cytotoxicity and antifeedant effects. elsevierpure.comajchem-b.com
The A-Ring: Modifications to the A-ring of the steroid-like nucleus can significantly impact activity. For example, in citrus limonoids, the presence of a seven-membered A-ring and an acetoxy group was found to be essential for the inhibition of p38 MAP kinase, an enzyme involved in inflammation. nih.gov This highlights how the oxidation pattern and substituents on the core structure can fine-tune biological action.
α,β-Unsaturated Systems: The presence of electrophilic centers, such as α,β-unsaturated ketones (enones), can contribute to bioactivity through covalent interactions with biological nucleophiles, like cysteine residues in proteins.
The derivatization of nimbolide into amide analogues demonstrated a clear SAR. nih.gov The study found that the cytotoxic activity of the derivatives varied significantly depending on the nature of the substituent attached to the amide. Specifically, derivatives containing aromatic and heterocyclic moieties showed potent activity against a panel of human cancer cell lines, indicating that these added groups made favorable interactions with the biological target. nih.gov This illustrates a core principle of SAR: small, targeted modifications to a natural product scaffold can lead to substantial improvements in a desired biological effect.
Molecular and Cellular Mechanisms of Nimbidin S Biological Actions Pre Clinical Investigations
Anti-inflammatory Mechanisms
Nimbidin exerts potent anti-inflammatory effects by modulating the functions of key immune cells and inhibiting the production of inflammatory mediators. researchgate.netnih.gov
This compound significantly suppresses the functions of macrophages and neutrophils, which are critical cellular mediators of the inflammatory response. researchgate.netnih.gov Studies have demonstrated that this compound inhibits the migration of macrophages to sites of inflammation. researchgate.netnih.gov It also impedes the phagocytic activity of these cells, a crucial process for engulfing pathogens and cellular debris. researchgate.netnih.gov Furthermore, this compound has been shown to inhibit the respiratory burst in macrophages and neutrophils, a process that generates reactive oxygen species (ROS) to kill pathogens but can also contribute to tissue damage during inflammation. researchgate.netnih.gov The degranulation of neutrophils, which releases a variety of enzymes and other pro-inflammatory substances, is also attenuated by this compound. nih.gov
Table 1: Effects of this compound on Macrophage and Neutrophil Functions
| Function | Effect of this compound | Supporting Evidence |
| Macrophage Migration | Inhibition | Pre-clinical studies have shown that this compound significantly reduces the migration of macrophages to inflammatory sites. researchgate.netnih.gov |
| Phagocytosis | Inhibition | This compound has been observed to decrease the phagocytic capacity of macrophages and neutrophils. researchgate.netnih.gov |
| Respiratory Burst | Inhibition | Research indicates that this compound inhibits the phorbol-12-myristate-13-acetate (PMA)-stimulated respiratory burst in macrophages and neutrophils. researchgate.netnih.gov |
| Neutrophil Degranulation | Attenuation | This compound has been found to reduce the release of enzymes such as β-glucuronidase and myeloperoxidase from neutrophils. nih.gov |
A key aspect of this compound's anti-inflammatory action is its ability to suppress the production and release of potent pro-inflammatory mediators. nih.gov It has been shown to inhibit the release of Interleukin-1β (IL-1β), a cytokine that plays a central role in inflammatory responses. researchgate.net However, some research suggests this inhibition may be weak. nih.gov this compound also significantly inhibits the production of nitric oxide (NO), a signaling molecule that, in excess, contributes to inflammation and cellular damage. researchgate.netnih.govmdpi.com This inhibition is achieved by reducing the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. nih.gov Additionally, this compound has been found to suppress the synthesis of Prostaglandin (B15479496) E2 (PGE2), a lipid mediator that promotes inflammation, pain, and fever. researchgate.netnih.gov
Table 2: this compound's Inhibition of Pro-inflammatory Mediators
| Mediator | Effect of this compound | Mechanism of Action |
| Interleukin-1β (IL-1β) | Weak Inhibition | Reduces the release of this pro-inflammatory cytokine. researchgate.netnih.gov |
| Nitric Oxide (NO) | Significant Inhibition | Ameliorates the induction of inducible nitric oxide synthase (iNOS). researchgate.netnih.gov |
| Prostaglandin E2 (PGE2) | Significant Inhibition | Suppresses the synthesis of this inflammatory lipid mediator. researchgate.netnih.gov |
This compound's anti-inflammatory properties also stem from its ability to regulate the activity of key enzymes involved in the inflammatory cascade. nih.gov It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins (B1171923). nih.govresearchgate.net By inhibiting COX, this compound effectively reduces the production of these pro-inflammatory mediators. Furthermore, this compound has demonstrated inhibitory effects on lipoxygenase (LOX) enzymes, which are involved in the production of leukotrienes, another class of inflammatory mediators. nih.gov
Antimicrobial Mechanisms
This compound exhibits broad-spectrum antimicrobial activity, and pre-clinical studies have begun to unravel the mechanisms by which it combats various pathogens. ijsrtjournal.comzenodo.org
One of the primary antimicrobial mechanisms of this compound involves the disruption of the microbial cell membrane. ijsrtjournal.com It is believed to interfere with the lipid bilayer of the cell membrane, leading to increased permeability. ijsrtjournal.com This disruption results in the leakage of essential intracellular components, ultimately leading to microbial cell death. ijsrtjournal.com This mechanism is thought to be particularly effective against certain types of bacteria. ijsrtjournal.com
This compound also exerts its antimicrobial effects by inhibiting the activity of essential microbial enzymes. ijsrtjournal.com While specific studies on this compound are ongoing, related compounds from neem have been shown to inhibit critical enzymes like ATPase and DNA gyrase. ijsrtjournal.com Inhibition of ATPase disrupts the energy metabolism of the microbe, while the inhibition of DNA gyrase interferes with DNA replication and repair, both of which are vital for microbial survival and proliferation. ijsrtjournal.com
Induction of Oxidative Stress in Pathogens
While direct studies on this compound's capacity to induce oxidative stress specifically within pathogens are limited, research on neem extracts, of which this compound is a key bioactive constituent, provides relevant insights. researchgate.netresearchgate.net Formulations such as neem nanoemulsions have been shown to exert antibacterial effects that are linked to the generation of oxidative stress. nih.gov
For instance, a nanoemulsion of neem oil demonstrated the ability to induce oxidative stress in human lymphocytes at higher concentrations (1.2–2 mg/mL), as evidenced by the depletion of antioxidant enzymes like catalase and superoxide (B77818) dismutase (SOD), and reduced glutathione (B108866) (GSH) levels. nih.gov This production of reactive oxygen species (ROS) can impair cellular function by inflicting damage upon essential intracellular components, including lipids, proteins, and DNA. nih.gov The antibacterial activity of the nanoemulsion against the pathogen Vibrio vulnificus was attributed to the disruption of the bacterial cell membrane's integrity. nih.gov This suggests that a similar pro-oxidant mechanism could be a component of its effect on pathogenic microorganisms.
Prevention of Biofilm Development
Biofilms are structured communities of bacteria that exhibit increased resistance to environmental pressures and antimicrobial agents. nih.govnih.gov The ability to inhibit biofilm formation is a critical attribute for novel antimicrobial agents. Extracts from Azadirachta indica, containing compounds like this compound, have shown significant antibiofilm capabilities against various food-borne pathogens. nih.govnih.govsustaine.org
A methanolic extract of neem leaves demonstrated potent, concentration-dependent inhibition of biofilm formation. nih.gov At a concentration of 100 µg/mL, the extract significantly reduced biofilm development in several bacterial species. nih.govnih.gov Furthermore, related neem components, such as nimbolide (B1678885), have been shown to kill cells within established biofilms of pathogens like Helicobacter pylori. nih.gov The mechanism for this activity is thought to involve the inhibition of key bacterial enzymes, such as DNA gyrase. nih.govnih.gov
Table 1: Inhibition of Bacterial Biofilm Formation by Methanolic Neem Leaf Extract
| Bacterial Species | Biofilm Inhibition at 100 µg/mL | Reference |
| Serratia marcescens | 83.83% | nih.govnih.gov |
| Klebsiella pneumoniae | 73.12% | nih.govnih.gov |
| Novosphingobium aromaticivorans | 54.40% | nih.govnih.gov |
Interference with Fungal Cell Wall Components (e.g., ergosterol)
The fungal cell wall is a crucial structure for maintaining cell integrity and viability, making it an excellent target for antifungal agents. ctppc.org Neem compounds, including this compound and nimbin (B191973), have been identified as interfering with the synthesis of the fungal cell wall. ctppc.org This action is achieved by disrupting the production of essential components like chitin (B13524) and glucans, which are vital for the structural rigidity of the fungal cell wall. ctppc.org This disruption compromises the cell's structural integrity, which in turn hinders fungal growth and proliferation. ctppc.org
While many conventional antifungal drugs, such as azoles, specifically target the biosynthesis of ergosterol, a key component of the fungal cell membrane, the documented mechanism for neem compounds like this compound focuses more broadly on the disruption of structural polysaccharides like chitin and glucans. ctppc.orgnih.govplos.org
Anticancer Mechanisms
This compound is one of the neem limonoids that has been investigated for its cytotoxic effects on cancer cells. researchgate.net Its anticancer activity is attributed to its ability to modulate several fundamental cellular processes involved in tumor progression.
Induction of Apoptosis (e.g., Caspase activation, Bcl-2/Bax modulation, p53 upregulation)
Apoptosis, or programmed cell death, is a critical process for eliminating cancerous cells. Research indicates that this compound can trigger this process in cancer cells by modulating key regulatory proteins. researchgate.net Specifically, this compound has been shown to downregulate the expression of anti-apoptotic proteins, including B-cell lymphoma 2 (Bcl-2), while simultaneously upregulating the expression of pro-apoptotic proteins like p53 and Bax. researchgate.net The ratio of Bax to Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis, with a higher ratio favoring cell death. nih.gov This modulation shifts the balance within the cell towards a pro-apoptotic state, leading to the demise of the cancer cell. researchgate.netnih.gov
Table 2: Modulation of Apoptotic Proteins by this compound
| Protein | Function | Effect of this compound | Reference |
| p53 | Pro-apoptotic (Tumor Suppressor) | Upregulation | researchgate.net |
| Bax | Pro-apoptotic | Upregulation | researchgate.net |
| Bcl-2 | Anti-apoptotic | Downregulation | researchgate.net |
Cell Cycle Arrest (e.g., G0/G1 phase regulation)
The cell cycle is a tightly regulated series of events that leads to cell division. khanacademy.org Cancer is characterized by the loss of this control, resulting in unchecked proliferation. Inducing cell cycle arrest is a key strategy in cancer therapy. While extensive research has been conducted on related neem limonoids, specific studies detailing this compound's effect on cell cycle regulation are less common.
Studies on the related compound nimbolide have shown it can induce cell cycle arrest at the G0/G1 phase in human cervical cancer cells. nih.gov Similarly, nimbin has been observed to cause G0/G1 phase arrest in osteosarcoma cells. elsevierpure.comconsensus.app This arrest prevents cancer cells from entering the S phase, which is crucial for DNA replication, thereby halting their proliferation. researchgate.net While these findings on related compounds are significant, further research is required to specifically delineate the role of this compound in cell cycle regulation.
Modulation of Cell Signaling Pathways (e.g., PI3K/Akt pathway, NF-κB pathway, VEGF)
Cancer cell growth, survival, and metastasis are driven by complex intracellular signaling networks. Several neem components have been shown to interfere with these pathways.
PI3K/Akt Pathway: This pathway is vital for promoting cell survival and growth. researchgate.net In silico studies have shown that the related compound nimbin exhibits a strong binding affinity for Akt, suggesting a potential inhibitory effect. researchgate.net
NF-κB Pathway: The transcription factor NF-κB plays a key role in inflammation, immunity, and cancer cell survival. nih.govnih.gov The neem limonoid nimbolide has been found to inhibit the activation of NF-κB, contributing to its pro-apoptotic effects. nih.govresearchgate.net
VEGF: Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein that promotes angiogenesis, the formation of new blood vessels that tumors need to grow. frontiersin.orgnih.gov Research on Neem Leaf Glycoprotein (B1211001) (NLGP) has demonstrated that it can restrain VEGF production by modulating its upstream regulators. frontiersin.orgnih.gov
While these findings highlight the potential of various neem-derived compounds to target critical cancer signaling pathways, dedicated studies are needed to determine the specific effects of this compound on the PI3K/Akt, NF-κB, and VEGF signaling cascades.
Inhibition of Cell Proliferation and Metastasis
This compound has demonstrated significant potential in curbing the processes of cell proliferation and metastasis, key hallmarks of cancer. Its actions are multifaceted, targeting various signaling pathways crucial for cancer cell survival and spread.
One of the primary mechanisms identified is the induction of apoptosis, or programmed cell death, in cancer cells. For instance, the related limonoid, nimbolide, has been shown to induce apoptosis by modulating the expression of key regulatory proteins. It can suppress anti-apoptotic proteins like Bcl-2 and IAP-1/2, while upregulating pro-apoptotic proteins such as Bax and p53. researchgate.net This shift in the balance between pro- and anti-apoptotic factors creates an environment that favors cancer cell demise.
Furthermore, this compound and related compounds can interfere with the cell cycle, a tightly regulated process that governs cell division. Nimbolide, for example, has been observed to cause cell cycle arrest at the G0/G1 and G2/M phases in various cancer cell lines, including those of the colon and breast. tandfonline.comadtu.in This disruption prevents cancer cells from progressing through the necessary stages of division, thereby inhibiting their proliferation. nih.gov The underlying mechanism for this cell cycle disruption involves the modulation of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). tandfonline.comnih.gov
In addition to inhibiting proliferation, this compound also shows promise in preventing metastasis, the spread of cancer cells to distant parts of the body. Nimbolide has been found to suppress the migration and invasion of pancreatic cancer cells. nih.gov This is achieved, in part, by inhibiting the epithelial-to-mesenchymal transition (EMT), a process where cancer cells acquire migratory and invasive properties. nih.gov
The anticancer effects of this compound and its analogues are also linked to their ability to modulate critical signaling pathways that are often dysregulated in cancer. These include the PI3K/Akt/mTOR and MAPK pathways, which are central to cell growth, proliferation, and survival. nih.govnih.govjuniperpublishers.com By inhibiting these pathways, nimbolide can effectively stifle the signals that drive cancer progression. nih.govjuniperpublishers.com The nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation and cell survival, is another important target. researchgate.netnih.govnih.gov Inhibition of NF-κB by nimbolide can lead to the downregulation of various genes involved in cell proliferation, survival, and angiogenesis. researchgate.netnih.gov
Table 1: Investigated Molecular Targets of this compound and Related Limonoids in Cancer Cells
| Target Pathway/Process | Specific Molecular Targets | Observed Effect | References |
|---|---|---|---|
| Apoptosis | Bcl-2, Bax, p53, Caspases | Induction of programmed cell death | researchgate.nettandfonline.com |
| Cell Cycle | Cyclins, CDKs (e.g., Cdk2), p21 | Arrest at G0/G1 and G2/M phases | tandfonline.comadtu.in |
| Metastasis | Epithelial-to-Mesenchymal Transition (EMT) | Inhibition of cancer cell migration and invasion | nih.gov |
| Signaling Pathways | PI3K/Akt/mTOR, MAPK, NF-κB | Inhibition of pro-survival and proliferative signals | nih.govnih.govnih.gov |
Gastroprotective and Anti-ulcer Mechanisms
This compound has been investigated for its potential to protect the gastric mucosa and prevent the formation of ulcers. Pre-clinical studies suggest that its gastroprotective effects are mediated through a combination of mechanisms, including the suppression of gastric acid secretion and antihistaminic actions.
Studies in animal models have shown that this compound can significantly reduce the volume of gastric acid secretion. wisdomlib.orgnih.govnih.gov This anti-secretory activity is a key factor in its anti-ulcer potential. While some studies indicate that this compound decreases gastric secretion volume, others suggest it may not significantly alter the acidity or peptic activity of the gastric fluid. wisdomlib.org However, research on aqueous extracts of neem leaves has indicated an inhibitory effect on the gastric mucosal proton pump, an enzyme responsible for the final step in acid secretion. nih.gov This effect was found to be comparable to that of the proton pump inhibitor omeprazole. nih.gov Furthermore, neem bark extract has been reported to cause a significant decrease in gastric acid secretion. neemtreefarms.com
A significant aspect of this compound's anti-ulcer mechanism appears to be its antihistaminic properties, specifically its ability to act as an H2-receptor antagonist. wisdomlib.orgnih.govnih.gov Histamine is a potent stimulator of gastric acid secretion, and by blocking its action at the H2 receptors on parietal cells, this compound can effectively reduce acid output. wisdomlib.orgnih.govnih.gov Studies have demonstrated that this compound can suppress gastric acid secretion stimulated by histamine. wisdomlib.orgnih.govnih.gov This action is similar to that of established H2-receptor antagonists like cimetidine. wisdomlib.org The ability of this compound to inhibit histamine-induced acid secretion suggests that H2-receptor blockade is a likely mechanism contributing to its gastroprotective effects. researchgate.net
Table 2: Summary of this compound's Gastroprotective Mechanisms
| Mechanism | Observed Effect | Supporting Evidence | References |
|---|---|---|---|
| Suppression of Gastric Acid Secretion | Reduced volume of gastric fluid | Studies in pylorus-ligated rats | wisdomlib.orgnih.govnih.gov |
| Inhibition of proton pump activity | Comparable effect to omeprazole | nih.gov | |
| Antihistaminic Actions | Blockade of H2 receptors | Suppression of histamine-stimulated acid secretion | wisdomlib.orgnih.govnih.gov |
| Similar action to cimetidine | Inhibition of histamine-induced gastric acid secretion | wisdomlib.org |
Immunomodulatory Mechanisms (beyond direct inflammation)
This compound exhibits immunomodulatory effects that extend beyond its direct anti-inflammatory actions. Pre-clinical studies suggest that it can influence the activity of various immune cells and the production of signaling molecules called cytokines.
Research has shown that this compound can suppress the functions of macrophages and neutrophils, which are key players in the immune response. researchgate.net This includes inhibiting processes like phagocytosis (the engulfing of foreign particles) and chemotaxis (the movement of cells towards a chemical signal). researchgate.net Furthermore, this compound has been found to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins in macrophages. researchgate.net
The immunomodulatory effects of neem compounds are not limited to suppression. For instance, neem leaf glycoprotein (NLGP) has been shown to normalize type 1 immunity. nih.govfrontiersin.org This includes activating CD8+ T effector functions, which are crucial for killing infected or cancerous cells, and reducing the functions of regulatory T cells, which can suppress the immune response. nih.govfrontiersin.org NLGP has also been associated with the maturation of dendritic cells, which are important for initiating T-cell responses. nih.gov These actions suggest that certain neem components can enhance specific aspects of the immune system to combat threats like cancer. nih.govfrontiersin.org
Table 3: Immunomodulatory Actions of this compound and Related Neem Compounds
| Immune Cell/Process | Effect of this compound/Neem Compounds | References |
|---|---|---|
| Macrophages | Suppression of phagocytosis and chemotaxis; Inhibition of nitric oxide and prostaglandin production | researchgate.net |
| Neutrophils | Suppression of functions relevant to inflammation | researchgate.net |
| T-Cells | Activation of CD8+ T effector functions (by NLGP) | nih.govfrontiersin.org |
| Regulatory T-Cells | Reduction of function (by NLGP) | nih.govfrontiersin.org |
| Dendritic Cells | Maturation (by NLGP) | nih.gov |
Other Investigated Molecular Pathways (e.g., hypoglycemic, anti-fertility, antipyretic)
Beyond its effects on cancer, gastric health, and the immune system, this compound and other neem compounds have been investigated for their influence on a range of other physiological processes at the molecular level.
Hypoglycemic Mechanisms: While the precise molecular pathways for this compound's hypoglycemic effects are still under investigation, research points towards multiple potential mechanisms.
Anti-fertility Mechanisms: The anti-fertility effects of neem compounds, including this compound, appear to be multifaceted. In females, intrauterine application of neem oil has been shown to block fertility, possibly by inducing a pre-implantation block. nih.gov This may involve a local inflammatory response in the uterine epithelium. nih.gov The anti-estrogenic properties of neem oil are also thought to contribute to its anti-implantation effect. nih.gov In males, neem extracts have been reported to have a spermicidal effect. researchgate.net
Antipyretic Mechanisms: The mechanisms underlying the antipyretic (fever-reducing) effects of this compound are not as well-defined as its other biological activities.
Pre Clinical Pharmacological Investigations of Nimbidin in Vitro and in Vivo Animal Models
Anti-inflammatory and Anti-arthritic Efficacy in Animal Models
Nimbidin has demonstrated significant efficacy in various animal models of inflammation and arthritis, suggesting its potential as an anti-inflammatory agent. nih.gov
The carrageenan-induced paw edema model is a standard and widely used assay for evaluating acute inflammation and the efficacy of anti-inflammatory drugs. nih.govthaiscience.info The injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a biphasic inflammatory response characterized by edema, redness, and pain. thaiscience.info The initial phase involves the release of mediators like histamine and serotonin, while the later phase is mediated by prostaglandins (B1171923) and cyclooxygenase products. thaiscience.info
Studies have shown that compounds from Azadirachta indica can significantly reduce the edema in this model. semanticscholar.orgbohrium.com The anti-inflammatory effect is typically measured as the percentage of inhibition of paw volume compared to an untreated control group. nih.govsemanticscholar.org Research on this compound specifically has indicated its ability to suppress this inflammatory response, highlighting its potential to inhibit mediators involved in acute inflammation. nih.gov
| Model | Key Findings | Measured Parameter |
|---|---|---|
| Carrageenan-Induced Paw Edema | Demonstrated significant reduction in paw volume. | Inhibition of Edema (%) |
Formalin-induced arthritis is another established model used to assess anti-arthritic and anti-inflammatory activity. The sub-plantar injection of formaldehyde denatures proteins at the injection site, triggering an immunological reaction that results in soft tissue swelling and inflammation characteristic of arthritis. ymerdigital.com This model is valuable for studying the mechanisms underlying chronic inflammation and the efficacy of potential therapeutic agents. oamjms.eu
Investigations into the anti-arthritic actions of this compound have utilized this model to demonstrate its therapeutic potential. nih.gov Treatment with this compound has been associated with a reduction in paw and ankle diameter compared to arthritic control groups. ymerdigital.com These findings suggest that this compound may exert its anti-arthritic effects by inhibiting the release of inflammatory mediators involved in the progression of the disease. ymerdigital.com
| Model | Key Findings | Measured Parameter |
|---|---|---|
| Formalin-Induced Arthritis | Significant reduction in joint and paw swelling. | Change in Paw Diameter (mm) |
The cotton pellet granuloma model is a widely used method for evaluating the transudative, exudative, and proliferative phases of subacute and chronic inflammation. eijppr.comnih.gov The subcutaneous implantation of a sterile cotton pellet induces an inflammatory response, leading to the formation of granulomatous tissue around the implant. eijppr.comnih.gov The dry weight of the excised pellet correlates with the amount of granulomatous tissue formed, while the wet weight is indicative of transudate formation. nih.govscielo.br
This compound has been shown to be effective in this model, demonstrating an ability to inhibit granuloma formation. nih.gov This suggests that this compound interferes with the proliferative components of the inflammatory process, such as fibroblast proliferation and the synthesis of collagen and mucopolysaccharides. scielo.br The reduction in both wet and dry weight of the granuloma indicates that this compound can inhibit both the transudative and proliferative phases of inflammation. nih.gov
| Model | Key Findings | Measured Parameter |
|---|---|---|
| Cotton Pellet Granuloma | Significant inhibition of granuloma tissue formation. | Dry Weight of Granuloma (mg) |
Antimicrobial Efficacy in Research Models
Bioactive compounds within the neem plant, including this compound, are recognized for their potent antibacterial and antifungal properties. scielo.brbvsalud.org These compounds are believed to act through various mechanisms, such as disrupting microbial cell membranes and inhibiting essential metabolic enzymes.
This compound has been identified as one of the key constituents of neem responsible for its antibacterial activity. In vitro studies using neem extracts containing this compound have demonstrated significant inhibitory effects against a range of pathogenic bacteria.
Staphylococcus aureus : Neem extracts have shown high antibacterial activity against S. aureus, including methicillin-resistant strains (MRSA). nih.govmazums.ac.irpidsphil.orgresearchgate.net The mechanism is thought to involve the prevention of biofilm formation, which is a key factor in bacterial resistance. nih.gov
Escherichia coli : Significant activity against E. coli has also been reported, with ethanolic extracts of neem showing potent inhibition. mazums.ac.irnih.govmazums.ac.ir Studies have determined the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for neem extracts against this gram-negative bacterium. nih.govresearchgate.net
Pseudomonas aeruginosa : This opportunistic pathogen has also been shown to be susceptible to neem extracts. nih.govmazums.ac.irresearchgate.net Research indicates that limonoid compounds from neem have MIC values ranging from 32 to 128 μg/ml against P. aeruginosa. nih.gov Some studies suggest that the bactericidal properties of neem against this pathogen are comparable to conventional antibiotics. researchgate.net
| Bacterial Strain | Observed Effect | Key Findings/Mechanisms |
|---|---|---|
| Staphylococcus aureus | Inhibition of growth and biofilm formation. nih.gov | Activity observed against both sensitive and resistant (MRSA) strains. nih.govpidsphil.org |
| Escherichia coli | Significant growth inhibition. mazums.ac.irnih.gov | MIC and MBC values established for various neem extracts. nih.govresearchgate.net |
| Pseudomonas aeruginosa | Inhibition of growth and biofilm adherence. researchgate.net | Limonoid components show MIC values between 32-128 μg/ml. nih.gov |
The antifungal properties of this compound and other neem compounds are well-documented, with studies demonstrating efficacy against a broad spectrum of fungal pathogens. ijrpr.comctppc.org The proposed mechanisms of action include the disruption of the fungal cell wall and membrane integrity. bvsalud.orgijrpr.com
Candida albicans : This opportunistic yeast is a common cause of human fungal infections. Various neem extracts containing this compound have shown potent activity against C. albicans, with some studies indicating efficacy comparable to standard antifungal agents. scielo.brbvsalud.orgijrpr.comnih.gov The antifungal action is linked to the lysis of the fungal cell wall. scielo.brbvsalud.org
Tinea rubrum (Trichophyton rubrum): As a leading cause of dermatophytosis (tinea infections), T. rubrum has been a key target in antifungal research. nih.gov Neem extracts and their constituents, including this compound, have demonstrated strong inhibitory effects against this dermatophyte. ijrpr.comnih.gov The mechanism is thought to involve the disruption of membrane integrity. ijrpr.com Studies have established the Minimum Inhibitory Concentration (MIC) of neem extracts required to destroy T. rubrum. nih.gov
| Fungal Strain | Observed Effect | Key Findings/Mechanisms |
|---|---|---|
| Candida albicans | Inhibition of growth. ijrpr.comnih.gov | Mechanism involves lysis of the fungal cell wall and disruption of membrane integrity. bvsalud.orgijrpr.com |
| Tinea rubrum (Trichophyton rubrum) | Potent antidermatophytic activity. nih.gov | Disrupts membrane integrity, leading to leakage of cellular contents. ijrpr.com |
Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Carrageenan |
| Histamine |
| Serotonin |
| Prostaglandins |
| Formaldehyde |
| Collagen |
| Mucopolysaccharides |
Antiviral Activity in Experimental Viral Models (e.g., Vaccinia virus, fowl pox virus)
While various extracts from the neem tree (Azadirachta indica) have demonstrated broad antiviral properties, research specifically isolating the activity of this compound against certain viruses is still developing. nih.govwjahr.comnih.govfrontiersin.org Studies have documented the inhibitory effects of neem extracts against a range of viruses, including poliovirus, herpes simplex virus type-1, and dengue virus. nih.govnih.govnih.gov
In the context of poxviruses, early studies screened neem leaf extracts for activity against vaccinia and fowl pox viruses, noting the potential for antiviral effects. nih.govacademicjournals.org However, these findings are generally attributed to the complex mixture of phytochemicals within the extracts, such as nimbin (B191973) and nimbolide (B1678885), rather than to this compound specifically. nih.govnih.gov Further research is required to isolate and confirm the direct antiviral efficacy of this compound against vaccinia virus and fowl pox virus.
Anticancer Efficacy in Pre-clinical Models
This compound is recognized as one of the many bioactive compounds in Azadirachta indica with potential anticancer activity. nih.gov Preclinical research has begun to explore the efficacy of this compound, though much of the existing literature focuses on other neem limonoids like nimbolide and azadirachtin (B1665905) or on crude extracts. ekb.egresearchgate.net
In vitro Cytotoxicity against Human Cancer Cell Lines (e.g., HeLa, HepG-2, PC-3, MCF-7)
The cytotoxic effects of neem compounds have been documented across various human cancer cell lines. Studies using ethanolic neem leaf extracts have shown dose- and time-dependent growth inhibition in human breast cancer (MCF-7) and cervical cancer (HeLa) cells. semanticscholar.orgresearchgate.net Similarly, extracts from neem have demonstrated cytotoxic potential against prostate cancer (PC-3) and hepatocellular carcinoma (HepG-2) cell lines. explorationpub.comnih.gov
In vivo Antitumor Activity in Murine Models
In vivo studies using murine models have substantiated the antitumor potential of neem extracts. Research on mice with Ehrlich Ascites Carcinoma demonstrated that administration of ethanolic neem leaf extract and its fraction, nimbolide, led to a significant increase in lifespan and a decrease in tumor cell count. ekb.egekb.eg Other studies have shown that neem extracts can reduce tumor incidence and burden in models of oral and prostate cancer. nih.govnih.gov
These antitumor effects are often attributed to the synergistic action of multiple compounds within the extracts. researchgate.net While this compound is a key component, specific in vivo studies isolating its individual contribution to tumor growth inhibition in murine models are limited in the current body of research. The majority of detailed in vivo investigations have highlighted the efficacy of nimbolide or comprehensive neem extracts. ekb.egnih.govscinito.ai
Anti-ulcer and Gastroprotective Efficacy in Animal Models
This compound has demonstrated significant anti-ulcer and gastroprotective potential in a variety of preclinical animal models. thieme-connect.comnih.gov Its efficacy has been confirmed against gastric lesions induced by both chemical agents and physiological stress.
Chemically Induced Gastric Lesion Models (e.g., acetylsalicylic acid, indomethacin)
This compound provides substantial protection against gastric ulcers induced by nonsteroidal anti-inflammatory drugs (NSAIDs). In rat models, oral administration of this compound showed a significant protective effect against gastric lesions caused by acetylsalicylic acid and indomethacin. thieme-connect.com Studies have found that this gastroprotective action is dose-dependent. conferenceworld.in
The mechanism appears to involve the suppression of gastric acid secretion. wisdomlib.org While this compound was found to reduce gastric secretory volume, it did not significantly alter acidity or prevent acid back-diffusion during treatment with acetylsalicylic acid. wisdomlib.org This suggests its anti-secretory action may be similar to that of H2-receptor antagonists. wisdomlib.org
| Animal Model | Inducing Agent | Observed Effect of this compound | Reference |
|---|---|---|---|
| Rats | Acetylsalicylic Acid | Significant protective effect; dose-dependent reduction in ulcer index. | thieme-connect.comconferenceworld.in |
| Rats | Indomethacin | Significant protective effect against gastric lesions. | thieme-connect.com |
Stress-Induced Gastric Ulcer Models
This compound is also effective in mitigating stress-induced gastric ulcers. In studies using water-immersion stress models in rats, pretreatment with this compound resulted in a very significant reduction in the lesion index, with one study noting up to 90% inhibition of lesions. thieme-connect.com The protective effect was observed to be dose-dependent. conferenceworld.in This suggests that this compound possesses potent cytoprotective properties that are effective against ulcers originating from physiological stress.
| Animal Model | Ulcer Induction Method | Observed Effect of this compound | Reference |
|---|---|---|---|
| Rats | Water-Immersion Stress | Significant dose-dependent reduction in ulcer index and number of ulcers. | thieme-connect.comconferenceworld.in |
Histamine or Cysteamine-Induced Duodenal Ulcer Models
This compound has demonstrated notable anti-secretory activity in animal models where gastric acid secretion is stimulated by histamine. In studies involving lumen-perfused rats, this compound was shown to suppress both basal and histamine-stimulated gastric acid output nih.govnih.gov. This effect was observed to be similar to that of H2-receptor antagonists, a class of drugs that work by blocking the action of histamine on the parietal cells in the stomach, thus reducing acid production nih.govnih.gov.
In anesthetized cats under constant histamine infusion, intravenous administration of this compound led to a discernible reduction in both free and total acidity of gastric effluents researchgate.net. A significant decrease in free acidity was noted at 120 minutes post-administration researchgate.net. Furthermore, in anesthetized rats, this compound partially suppressed the stimulatory effect of a second histamine injection on gastric secretion researchgate.net. The peak acid output following the second histamine injection was lower than that observed after the first injection before this compound administration researchgate.net. These findings suggest that this compound may exert its anti-ulcer effects, at least in part, by modulating histamine-mediated gastric acid secretion.
| Animal Model | This compound Administration | Effect on Histamine-Stimulated Gastric Secretion | Reference |
| Lumen-perfused rats | Intravenous | Suppression of gastric acid output | nih.govnih.gov |
| Anesthetized cats | Intravenous | Reduction in free and total acidity | researchgate.net |
| Anesthetized rats | Intravenous | Partial suppression of gastric secretion | researchgate.net |
As of the current available research, specific preclinical studies evaluating the direct effects of this compound in cysteamine-induced duodenal ulcer models have not been extensively reported in the scientific literature. The cysteamine model is a well-established method for inducing duodenal ulcers in animals, characterized by increased gastric acid secretion and reduced duodenal alkaline secretion mdpi.com. While this compound has shown anti-ulcer properties in other models, its efficacy specifically against cysteamine-induced ulcers remains an area for future investigation.
Antidiabetic/Hypoglycemic Efficacy in Animal Models
More extensive research has been conducted on the antidiabetic effects of this compound and neem extracts in diabetic rodent models, particularly those induced by alloxan. Alloxan is a chemical that selectively destroys insulin-producing beta cells in the pancreas, leading to hyperglycemia.
In alloxan-induced diabetic rats, administration of neem leaf powder and ethanolic extracts, which contain this compound, resulted in an improvement in serum glucose levels. One study indicated that a higher dose of the extract yielded the most significant results in lowering blood glucose. This suggests a dose-dependent hypoglycemic effect.
The proposed mechanisms for this antidiabetic action include the potential for this compound and other bioactive compounds in neem to enhance insulin sensitivity and improve the function of pancreatic beta-cells.
| Animal Model | Induction Agent | Key Findings |
| Diabetic Rats | Alloxan | Improved serum glucose levels |
Immunomodulatory Efficacy in Animal Models (e.g., macrophage and neutrophil function assays)
This compound has been shown to possess significant immunomodulatory properties, primarily by suppressing the functions of key immune cells involved in the inflammatory response, such as macrophages and neutrophils.
In vivo studies in rats have demonstrated that oral administration of this compound significantly inhibited the migration of macrophages to the peritoneal cavity in response to inflammatory stimuli. It also hampered phagocytosis and the respiratory burst stimulated by phorbol-12-myristate-13-acetate (PMA) in these cells.
In vitro experiments on rat peritoneal macrophages have corroborated these findings, showing that direct exposure to this compound inhibits phagocytosis and PMA-stimulated respiratory burst. Furthermore, this compound was found to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages. The inhibition of NO production was attributed to the amelioration of inducible nitric oxide synthase (iNOS) induction, without affecting its catalytic activity. Additionally, this compound was observed to attenuate degranulation in neutrophils, as measured by the release of β-glucuronidase, myeloperoxidase, and lysozyme.
These findings collectively suggest that this compound's anti-inflammatory effects are mediated through the suppression of macrophage and neutrophil functions.
| Immune Cell | Assay | Effect of this compound | Reference |
| Macrophages | Migration Assay (in vivo) | Inhibition of migration | |
| Macrophages | Phagocytosis Assay (in vivo & in vitro) | Inhibition of phagocytosis | |
| Macrophages | Respiratory Burst (PMA-stimulated) (in vivo & in vitro) | Inhibition of respiratory burst | |
| Macrophages | NO and PGE2 Production (LPS-stimulated) (in vitro) | Inhibition of production | |
| Neutrophils | Degranulation Assay (β-glucuronidase, myeloperoxidase, lysozyme release) | Attenuation of degranulation |
Other Pharmacological Activities Investigated in Pre-clinical Research
Preclinical studies have also explored the diuretic potential of this compound in animal models. Research has indicated that this compound possesses a moderate diuretic effect. This activity is characterized by an increase in the rate of urine flow. The investigation into the diuretic properties of this compound contributes to a broader understanding of its pharmacological profile and potential applications.
Antipyretic Activity in Animal Models
This compound, a significant bitter principle isolated from the oil of Azadirachta indica (Neem) seeds, has been evaluated for its pharmacological properties in various experimental settings. Among the activities investigated, studies have reported that this compound possesses antipyretic (fever-reducing) effects in animal models semanticscholar.org. This suggests a potential role for the compound in modulating febrile responses. However, detailed quantitative data from these specific preclinical studies, such as the degree of temperature reduction in yeast-induced pyrexia models, are not extensively detailed in the available literature semanticscholar.orgresearchgate.net. The primary investigations confirm the presence of this activity as part of a broader pharmacological screening semanticscholar.org.
Antifertility Effects in Rodent Models
Investigations into the potential antifertility properties of this compound in rodent models have been conducted to assess its impact on reproductive processes. Pharmacological evaluations in rats demonstrated that this compound was devoid of any significant antifertility effects semanticscholar.org. Specifically, the administration of this compound did not produce any notable effect on implantation in proven fertile female rats or on spermatogenesis in male rats semanticscholar.org. Further research also indicated that the compound lacked any antiandrogenic potential semanticscholar.org. These findings from preclinical animal studies suggest that this compound does not interfere with these key mechanisms of fertility in rodents semanticscholar.org.
Central Nervous System Effects (e.g., sedative activity in animal models)
The effects of this compound on the central nervous system (CNS) have been explored in animal models, revealing a moderate depressant effect. The compound was observed to potentiate the sleeping time induced by pentobarbitone in mice, indicating a sedative action semanticscholar.org. In contrast to its sedative properties, this compound did not demonstrate any anticonvulsant activity in rodent models semanticscholar.org.
Table 1: Effect of this compound on Pentobarbitone-Induced Sleeping Time in Mice
| Test Compound | Observation | Animal Model | Finding |
|---|---|---|---|
| This compound | Potentiation of sleeping time | Mice | Exhibited moderate CNS depressant effect at 40 and 80 mg/kg dose levels. semanticscholar.org |
Autonomic Pharmacological Activities (in vitro and in vivo animal studies, e.g., anticholinergic, antihistaminic H1-receptor, anti-5HT, antinicotinic)
This compound has been extensively studied for its effects on the autonomic nervous system, with investigations revealing a notable difference between its in vitro and in vivo activities semanticscholar.org.
In in vitro preparations, this compound demonstrated pronounced and significant autonomic pharmacological activities. It inhibited the spasmogenic actions induced by several key neurotransmitters on isolated smooth muscles from the gastrointestinal tract of guinea pigs semanticscholar.org. These effects included:
Anticholinergic activity: Inhibition of acetylcholine-induced spasms.
Antihistaminic (H1-receptor) activity: Blockade of histamine-induced contractions.
Anti-5HT activity: Antagonism of 5-hydroxytryptamine (serotonin) induced effects semanticscholar.orgnih.gov.
Antinicotinic activity: Inhibition of nicotine-induced spasms semanticscholar.org.
Conversely, when tested in in vivo animal models, a number of these effects were not observed. The anticholinergic and antihistaminic effects that were prominent in vitro could not be demonstrated in live animal tests semanticscholar.orgnih.gov. However, the antinicotinic activity was an exception, as it was evident in both in vitro and in vivo experimental patterns semanticscholar.org. In anesthetized dogs, higher doses of this compound exhibited a partial antinicotinic action, which is predictive of a ganglion-blocking effect semanticscholar.org.
Table 2: Summary of Autonomic Pharmacological Activities of this compound
| Pharmacological Activity | In Vitro Findings (Isolated Smooth Muscle) | In Vivo Findings (Animal Models) |
|---|---|---|
| Anticholinergic | Significant inhibition of acetylcholine-induced spasms. semanticscholar.org | No significant activity demonstrated. semanticscholar.orgnih.gov |
| Antihistaminic (H1) | Significant inhibition of histamine-induced spasms. semanticscholar.org | No significant activity demonstrated. semanticscholar.orgnih.gov |
| Anti-5HT | Pronounced activity observed. semanticscholar.orgnih.gov | Not specified in detail. |
| Antinicotinic | Significant inhibition of nicotine-induced spasms. semanticscholar.org | Partial antinicotinic action observed, suggestive of ganglion-blocking effect. semanticscholar.org |
Advanced Analytical and Bioanalytical Methods for Nimbidin Research
Quantitative Analysis Techniques (e.g., HPLC-UV, HPLC-MS for content determination in research samples)
Quantitative analysis of nimbidin in various research samples, such as plant extracts and formulated products, is predominantly achieved using High-Performance Liquid Chromatography (HPLC), often coupled with an Ultraviolet (UV) or Mass Spectrometry (MS) detector.
HPLC with UV Detection (HPLC-UV) is a robust and widely used method for the determination of this compound and other related limonoids. shimadzu.comresearchgate.net The technique separates compounds in a mixture based on their affinity for a stationary phase (the column) and a mobile phase (the solvent). As the separated compounds elute from the column, they pass through a UV detector, which measures their absorbance at a specific wavelength. For limonoids like this compound, detection is often carried out at around 215 nm. shimadzu.com
Research has established reliable HPLC-UV methods for the simultaneous quantification of major neem limonoids, including nimbin (B191973), salannin (B1681390), and azadirachtin (B1665905). shimadzu.comresearchgate.net These methods can be adapted for the precise quantification of this compound. Key aspects of these methods include the use of a reversed-phase C18 column and a mobile phase typically consisting of a gradient mixture of acetonitrile (B52724) and water. shimadzu.comresearchgate.net The method's validation often includes checks for linearity, accuracy, and precision to ensure reliable results. shimadzu.com One study reported a limit of quantitation (LOQ) for the related compound nimbin at 0.2 ppm, demonstrating the high sensitivity of the technique. shimadzu.com The retention time for nimbin has been observed at 14.2 minutes and 28.93 minutes in different chromatographic systems, indicating the importance of method-specific parameters. researchgate.netresearchgate.net Recoveries for nimbin in fortified oil samples have been shown to be in the range of 97.4–104.7%. researchgate.net
Interactive Table 1: Example HPLC-UV Parameters for Limonoid Analysis
| Parameter | Condition | Source |
|---|---|---|
| Instrument | High-Performance Liquid Chromatograph | shimadzu.com |
| Column | Reversed-phase C18 | mdpi.com |
| Mobile Phase | Acetonitrile and Water | shimadzu.com |
| Flow Rate | 1.0 mL/min | shimadzu.com |
| Detection | Photodiode Array (PDA) or UV Detector | shimadzu.com |
| Wavelength | 215 nm | shimadzu.com |
| LOQ (for Nimbin) | 0.2 ppm | shimadzu.com |
| Retention Time (for Nimbin) | 14.2 min | researchgate.net |
HPLC with Mass Spectrometry (HPLC-MS) offers enhanced selectivity and sensitivity, making it a powerful tool for both quantification and identification. nih.gov This hyphenated technique couples the superior separation capabilities of HPLC with the mass-analyzing power of MS. After chromatographic separation, the eluent is ionized, and the mass spectrometer separates and detects ions based on their mass-to-charge ratio (m/z). This allows for highly confident identification of this compound, even in complex matrices where co-elution might be an issue with UV detection alone. researchgate.net
Techniques like High-Resolution Mass Spectrometry (HRMS) coupled with HPLC, such as Quadrupole Time-of-Flight (Q-TOF), provide highly accurate mass measurements, which can confirm the elemental composition of this compound and its metabolites. luvas.edu.innih.gov Ionization sources like Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are commonly used, with ESI often enabling the identification of a broader range of structures. nih.gov Studies on neem extracts have successfully used HPLC-MS to identify this compound, nimbin, deacetylnimbin, and salannin. nih.gov The sensitivity of HPLC-MS is significantly higher than HPLC-UV, with detection limits for related limonoids reaching the picogram level. nih.gov
Qualitative Analysis and Fingerprinting Techniques (e.g., TLC, GC-MS for associated compounds)
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for the qualitative screening of plant extracts. ijret.org In TLC, a sample is spotted on a plate coated with an adsorbent like silica (B1680970) gel, and a solvent system is used to develop the chromatogram. amazonaws.com Different compounds travel up the plate at different rates, resulting in separated spots characterized by their retention factor (Rf) value. The standard Rf value for nimbin has been reported as 0.09 in a specific solvent system, which can be used as a reference for identifying related compounds like this compound. ijret.org Visualization of the spots is often achieved by spraying with reagents such as anisaldehyde/sulfuric acid followed by heating. researchgate.net High-Performance Thin-Layer Chromatography (HPTLC) is a more advanced version of TLC that offers better resolution and the possibility of quantitative analysis through densitometric scanning. researchgate.netscielo.br HPTLC is particularly useful for creating detailed chemical fingerprints of herbal extracts, which can be used to authenticate materials and detect adulteration. scielo.br
GC-MS analysis of neem extracts has identified a wide array of associated compounds. researchgate.net These include fatty acids, esters, and various terpenoids and steroids. nepjol.inforesearchgate.net This information is vital for understanding the complete chemical profile of a research sample and for quality control purposes.
Interactive Table 2: Examples of Associated Compounds Identified in Neem Extracts by GC-MS
| Compound Class | Example Compounds | Source |
|---|---|---|
| Fatty Acids | n-Hexadecanoic acid, Linolenic acid | nepjol.inforesearchgate.net |
| Terpenoids | Phytol, Stigmasterol | nepjol.inforesearchgate.net |
| Esters | Hexadecanoic acid, ethyl ester | researchgate.net |
| Alkanes | Nonacosane, Tetratriacontane | researchgate.net |
Spectroscopic Characterization for Research (e.g., 1H NMR, 13C NMR, 2D NMR, HRMS for detailed structural insights)
The definitive structural elucidation of complex molecules like this compound requires advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).
High-Resolution Mass Spectrometry (HRMS) is the first step in determining the structure of an unknown compound. It provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the precise elemental composition and molecular formula. nih.govmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic connectivity and the 3D structure of a molecule. researchgate.net A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for the complete structural assignment of a complex limonoid. ajchem-b.com While specific NMR data for this compound is not detailed here, the process used for the closely related compound nimbin illustrates the methodology. ajchem-b.com
1D NMR (¹ H and ¹³ C): The ¹H NMR spectrum gives information about the different types of protons and their chemical environments, while the ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule's skeleton. mdpi.comnih.gov
2D NMR: These experiments reveal correlations between different nuclei, which are essential for piecing together the molecular structure. nih.govyoutube.com
COSY (Correlation Spectroscopy ): Identifies protons that are coupled to each other, typically on adjacent carbons. youtube.com
HSQC (Heteronuclear Single Quantum Coherence ): Shows direct correlations between protons and the carbon atoms they are attached to. ajchem-b.comyoutube.com
HMBC (Heteronuclear Multiple Bond Correlation ): Reveals long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different fragments of the molecule. ajchem-b.com
DEPT (Distortionless Enhancement by Polarization Transfer ): A technique used to differentiate between CH, CH₂, and CH₃ groups in the ¹³C NMR spectrum. ajchem-b.com
By systematically analyzing the data from this combination of NMR experiments, researchers can unambiguously assign every proton and carbon signal and determine the complete, complex structure of this compound. researchgate.netajchem-b.com
Interactive Table 3: NMR Techniques for Structural Elucidation of Limonoids
| NMR Experiment | Information Provided | Source |
|---|---|---|
| ¹H NMR | Identifies proton environments and neighboring protons (via splitting). | mdpi.comajchem-b.com |
| ¹³C NMR | Identifies the number and electronic environment of carbon atoms. | mdpi.comajchem-b.com |
| DEPT | Differentiates between CH, CH₂, and CH₃ carbon signals. | ajchem-b.com |
| COSY | Shows correlations between spin-coupled protons (¹H-¹H). | youtube.com |
| HSQC/HMQC | Correlates protons with their directly attached carbons (¹H-¹³C). | ajchem-b.comyoutube.com |
| HMBC | Shows long-range (2-3 bond) correlations between protons and carbons. | ajchem-b.com |
Future Directions and Research Gaps in Nimbidin Studies
Elucidation of Undiscovered Mechanisms of Action at the Molecular Level
While nimbidin is known to possess potent anti-inflammatory and antiarthritic properties, the precise molecular interactions underlying these effects are not fully understood. nih.gov Current research indicates that this compound can suppress the functions of key immune cells like macrophages and neutrophils. nih.gov For instance, it inhibits the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide-stimulated macrophages. nih.gov However, a deep dive into the specific signaling cascades is required. Future research must focus on identifying the direct protein targets of this compound. Modern drug discovery techniques, such as thermal proteome profiling and affinity purification, could be instrumental in this "target deconvolution" process. nih.gov
Furthermore, many of the neuroprotective and anticancer activities observed with neem extracts have been attributed to other limonoids like nimbolide (B1678885), which are known to modulate complex pathways such as PI3K/Akt and apoptosis. nih.govresearchgate.net It remains a significant gap whether this compound acts on these or entirely different pathways. Drug elucidation studies, which use simple model organisms to uncover novel biological effects of compounds, could reveal unexpected mechanisms and targets for this compound. nih.gov Investigating its influence on critical cellular processes like autophagy, DNA repair, and immune surveillance will be crucial to fully map its mechanism of action. researchgate.net
Table 1: Potential Areas for Mechanistic Investigation of this compound
| Research Area | Key Questions to Address | Potential Methodologies |
|---|---|---|
| Target Identification | What are the primary binding proteins of this compound in human cells? | Affinity Chromatography, Thermal Proteome Profiling (TPP), Yeast Two-Hybrid Screening |
| Pathway Analysis | How does this compound modulate key signaling pathways (e.g., NF-κB, MAPK, PI3K/Akt)? | Western Blot, Kinase Assays, Reporter Gene Assays, Phosphoproteomics |
| Epigenetic Effects | Does this compound influence epigenetic modifications like DNA methylation or histone acetylation? | ChIP-Seq, Bisulfite Sequencing, HDAC/HAT Activity Assays |
| Metabolic Regulation | How does this compound affect cellular metabolism in inflammatory or cancer cells? | Seahorse XF Analyzers, Metabolomics, Isotope Tracing |
Development of Advanced Pre-clinical Disease Models for Specific Activities
Current preclinical evidence for this compound's efficacy largely comes from conventional animal models, such as rat models for studying anti-inflammatory and anti-ulcer effects. ijpsjournal.comnih.govnih.gov While valuable, these models may not fully recapitulate the complexity of human diseases. A significant future direction is the development and use of more sophisticated and specific preclinical models to validate this compound's therapeutic potential.
For its anti-inflammatory activities, moving beyond acute inflammation models to chronic disease models, such as those for rheumatoid arthritis or inflammatory bowel disease, is essential. For its potential anticancer effects, patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, would offer a more clinically relevant system for testing efficacy. Furthermore, the advent of organ-on-a-chip technology and 3D organoid cultures presents an opportunity to study this compound's effects on human-derived tissues in a controlled microenvironment, offering better predictive value for human responses.
Rational Design and Synthesis of Novel this compound Analogs with Enhanced Potency and Selectivity
This compound serves as an excellent lead compound, but its therapeutic index could potentially be improved through medicinal chemistry. researchgate.net The rational design and synthesis of novel this compound analogs represent a critical area for future research. nih.govnih.gov This process involves making targeted chemical modifications to the this compound scaffold to enhance its binding affinity for a specific molecular target, improve its pharmacological properties, or reduce off-target effects.
By developing a quantitative structure-activity relationship (QSAR) model, researchers can predict how different chemical modifications might impact biological activity. nih.gov This computational approach, combined with molecular docking studies, can guide the synthesis of derivatives with improved potency and selectivity. nih.gov For instance, modifications could be designed to increase the compound's ability to cross the blood-brain barrier for potential neuroprotective applications or to enhance its cytotoxicity specifically towards cancer cells while sparing healthy cells. The semi-synthesis of such analogs, starting from the naturally abundant this compound, could be a cost-effective strategy for developing new and more effective therapeutic agents. researchgate.net
Table 2: Strategies for this compound Analog Development
| Strategy | Objective | Example Modification |
|---|---|---|
| Improve Potency | Increase binding affinity to a specific target enzyme or receptor. | Modify functional groups to form stronger hydrogen bonds or hydrophobic interactions in the binding pocket. |
| Enhance Selectivity | Reduce binding to off-targets to minimize potential side effects. | Alter the scaffold to create steric hindrance that prevents binding to unintended proteins. |
| Improve Bioavailability | Increase absorption and stability in the body. | Add or modify functional groups to improve solubility or reduce metabolic breakdown. |
| Targeted Delivery | Deliver the compound to a specific tissue or cell type. | Conjugate this compound to a targeting moiety like an antibody or a specific ligand. |
Integration of Omics Data for Systems Pharmacology Understanding and Network Analysis
Most diseases arise from complex disruptions in biological networks, and drugs often interact with multiple targets. nih.gov Systems pharmacology is an emerging field that uses network analysis to understand the multi-scale effects of a drug, from molecular interactions to network-level responses. nih.govnih.govnih.gov Applying this approach to this compound is a vital future direction. By integrating multi-omics datasets—including genomics, transcriptomics (gene expression), proteomics (protein levels), and metabolomics (metabolite profiles)—researchers can build a comprehensive, system-wide picture of this compound's biological impact. frontiersin.orgfrontiersin.orgrsc.org
Network analysis of this integrated data can help identify the key molecular hubs and pathways that are most significantly perturbed by this compound. biorxiv.orgmdpi.com This can reveal unexpected therapeutic targets, explain its polypharmacological effects (acting on multiple targets), and help predict potential adverse effects. nih.govnih.gov Such an approach moves beyond a one-drug-one-target paradigm to a more holistic understanding, which is essential for a complex natural product like this compound. nih.gov
Standardization of Research Materials and Methodologies for Reproducibility in Academic Studies
A major challenge hindering the clinical translation of phytochemicals is the lack of standardization, which leads to poor reproducibility across studies. The concentration of this compound and other bioactive compounds in neem extracts can vary significantly based on the plant's geographical source, harvest time, and the extraction method used. nih.gov
Future research must prioritize the development of standardized this compound reference materials and robust, validated analytical methods for its quantification. researchgate.net Methodologies like high-performance liquid chromatography (HPLC) should be standardized for the precise measurement of this compound in experimental preparations. researchgate.net Establishing a standardized protocol for this compound extraction and purification would ensure that researchers worldwide are working with a consistent and well-characterized material. This is a fundamental prerequisite for comparing results from different laboratories and building a reliable body of evidence on this compound's efficacy and mechanisms.
Exploration of Synergistic Effects with Other Phytochemicals or Research Compounds
Natural extracts often exhibit greater biological activity than their isolated constituents, suggesting a synergistic interplay between compounds. researchgate.net Indeed, some evidence suggests that the anti-inflammatory effect of crude neem leaf extracts is due to the synergistic action of multiple components. tandfonline.com A fascinating future direction is the systematic exploration of this compound's synergistic potential.
This research should focus on two main areas:
Synergy with other neem compounds: Investigating the combined effects of this compound with other prominent neem phytochemicals like nimbin (B191973), azadirachtin (B1665905), and gedunin. nih.govresearchgate.netresearchgate.net This could reveal optimal ratios for enhanced therapeutic effects, such as anti-inflammatory or antimicrobial activity. civicgov4.com
Synergy with existing drugs: Assessing whether this compound can enhance the efficacy of conventional therapeutic agents (e.g., chemotherapy drugs or antibiotics). This could potentially allow for lower doses of the conventional drug, thereby reducing toxicity, or could help overcome drug resistance.
These studies could pave the way for novel combination therapies that leverage the unique biological activities of this compound.
Q & A
Q. What standardized methodologies are recommended for isolating and purifying nimbidin from Azadirachta indica?
this compound isolation typically employs chromatographic techniques (e.g., column chromatography, HPLC) combined with solvent partitioning. Ethanol or methanol extracts of neem bark/leaves are fractionated, followed by polarity-based separation. Purity is validated via TLC and spectroscopic methods (UV-Vis, NMR) . Key challenges include minimizing co-elution with structurally similar compounds like nimbin and salannin.
Q. What are the primary in vitro assays used to evaluate this compound’s antioxidant activity?
Common assays include DPPH radical scavenging, FRAP (Ferric Reducing Antioxidant Power), and ABTS assays. Researchers must standardize concentrations (e.g., 10–100 µg/mL) and include positive controls (e.g., ascorbic acid). Note that solvent choice (e.g., DMSO vs. ethanol) significantly impacts solubility and activity metrics .
Q. How should researchers address variability in this compound’s reported antibacterial efficacy across studies?
Variability often stems from differences in bacterial strains, assay conditions (e.g., broth microdilution vs. disc diffusion), or this compound purity. To ensure reproducibility:
- Use CLSI (Clinical and Laboratory Standards Institute) guidelines for MIC (Minimum Inhibitory Concentration) determination.
- Report purity levels (e.g., ≥95% by HPLC) and solvent carriers.
- Cross-validate with clinical isolates rather than reference strains alone .
Advanced Research Questions
Q. What experimental designs resolve contradictions in this compound’s antidiabetic mechanisms (e.g., α-glucosidase inhibition vs. insulin sensitization)?
To dissect mechanisms:
Q. How can researchers optimize this compound’s bioavailability for preclinical studies given its poor aqueous solubility?
Strategies include:
Q. What statistical approaches are critical for analyzing dose-dependent responses in this compound’s anti-inflammatory activity?
- Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀ values.
- Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.
- Account for batch-to-batch variability in this compound extracts via mixed-effects models .
Methodological Challenges and Solutions
Q. How should researchers validate this compound’s stability under different storage conditions?
Q. What strategies mitigate interference from neem matrix compounds in this compound quantification?
- Use selective detection methods (e.g., HPLC-DAD at 254 nm for this compound’s λmax).
- Pre-treat extracts with solid-phase extraction (C18 cartridges) to remove polyphenols.
- Cross-validate with qNMR using a certified reference standard .
Data Interpretation and Reproducibility
Q. How can conflicting data on this compound’s cytotoxicity be reconciled across cancer cell lines?
Q. What protocols ensure ethical compliance in preclinical this compound studies involving animal models?
- Follow ARRIVE 2.0 guidelines for experimental design and reporting.
- Obtain ethics committee approval (e.g., IACUC) for dose ranges and humane endpoints.
- Include sham controls to isolate compound-specific effects from procedural stress .
Tables for Key Methodological Comparisons
| Parameter | Antibacterial Assay | Antidiabetic Assay |
|---|---|---|
| Primary Model | S. aureus (ATCC 25923) | STZ-induced diabetic rats |
| Key Endpoint | MIC (µg/mL) | Fasting blood glucose (mg/dL) |
| Validation Method | CLSI guidelines | Oral glucose tolerance test |
| Common Pitfalls | Solvent toxicity | Inter-animal variability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
